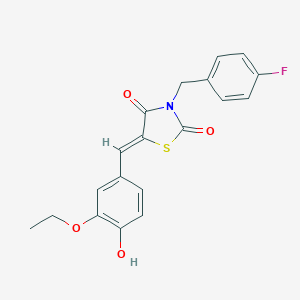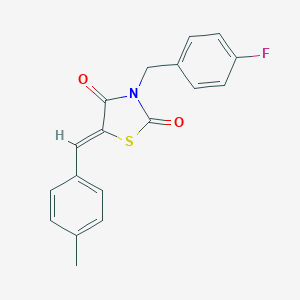![molecular formula C24H21ClN4O6 B302221 Methyl 4-chloro-3-{5-[2-({[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetyl)carbohydrazonoyl]-2-furyl}benzoate](/img/structure/B302221.png)
Methyl 4-chloro-3-{5-[2-({[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetyl)carbohydrazonoyl]-2-furyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-3-{5-[2-({[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetyl)carbohydrazonoyl]-2-furyl}benzoate is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that belongs to the family of benzoates and is widely used in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of Methyl 4-chloro-3-{5-[2-({[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetyl)carbohydrazonoyl]-2-furyl}benzoate is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also inhibits the activity of enzymes that are involved in the synthesis of bacterial and fungal cell walls, leading to their death.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has shown to have significant antioxidant activity, which makes it a potential therapeutic agent for the treatment of oxidative stress-related disorders. It also has anti-inflammatory activity, which makes it a potential therapeutic agent for the treatment of inflammatory disorders. Moreover, it has shown to have neuroprotective activity, which makes it a potential therapeutic agent for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-chloro-3-{5-[2-({[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetyl)carbohydrazonoyl]-2-furyl}benzoate has various advantages and limitations for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, which makes it readily available for research. It is also stable and has a long shelf life, which makes it easy to store. However, it is a toxic compound that requires special handling and disposal procedures. Moreover, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
Methyl 4-chloro-3-{5-[2-({[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetyl)carbohydrazonoyl]-2-furyl}benzoate has various future directions for research. One of the future directions is to study its potential as an anti-cancer agent. Further studies are needed to understand its mechanism of action and to optimize its structure for better activity. Another future direction is to study its potential as a therapeutic agent for the treatment of neurological disorders. Further studies are needed to understand its mechanism of action and to optimize its structure for better activity. Moreover, further studies are needed to understand its potential as an antifungal and antibacterial agent, and to optimize its structure for better activity.
Métodos De Síntesis
Methyl 4-chloro-3-{5-[2-({[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetyl)carbohydrazonoyl]-2-furyl}benzoate is a synthetic compound that can be synthesized through various methods. One of the most common methods is the reaction between 4-chloro-3-nitrobenzoic acid and 2-furoyl chloride in the presence of triethylamine. The resulting compound is then reacted with 2-cyano-N,N-bis(2-methoxyethyl)acetamide to form this compound.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-3-{5-[2-({[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetyl)carbohydrazonoyl]-2-furyl}benzoate has various scientific research applications. It is widely used in medicinal chemistry for the development of new drugs. It has shown potential as an anti-cancer agent, and studies have shown that it inhibits the growth of cancer cells. It is also used as an antifungal and antibacterial agent, and studies have shown that it has significant activity against various fungal and bacterial strains. Moreover, it is used in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C24H21ClN4O6 |
|---|---|
Peso molecular |
496.9 g/mol |
Nombre IUPAC |
methyl 4-chloro-3-[5-[(E)-[[2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxyacetyl]hydrazinylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C24H21ClN4O6/c1-14-8-16(12-32-2)19(10-26)23(28-14)34-13-22(30)29-27-11-17-5-7-21(35-17)18-9-15(24(31)33-3)4-6-20(18)25/h4-9,11H,12-13H2,1-3H3,(H,29,30)/b27-11+ |
Clave InChI |
XPUQJOABZYGLNN-LUOAPIJWSA-N |
SMILES isomérico |
CC1=CC(=C(C(=N1)OCC(=O)N/N=C/C2=CC=C(O2)C3=C(C=CC(=C3)C(=O)OC)Cl)C#N)COC |
SMILES |
CC1=NC(=C(C(=C1)COC)C#N)OCC(=O)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)C(=O)OC)Cl |
SMILES canónico |
CC1=CC(=C(C(=N1)OCC(=O)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)C(=O)OC)Cl)C#N)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-{[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B302139.png)
![(5Z)-3-(4-chlorobenzyl)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302140.png)



![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302146.png)
![5-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302147.png)
![5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302148.png)
![ethyl 4-(3-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B302149.png)
![3-(4-fluorobenzyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302150.png)
![5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302152.png)
![(5Z)-3-(4-fluorobenzyl)-5-{2-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302159.png)

![5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302161.png)